2,4-Dichloro-5-methylpyrimidine
Overview
Description
2,4-Dichloro-5-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
2,4-Dichloro-5-methylpyrimidine is a chemical compound used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to be used in the synthesis of other compounds , suggesting that it may interact with other molecules to form new compounds. For example, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Biochemical Pathways
It is used in the synthesis of pharmaceuticals , indicating that it may play a role in various biochemical reactions.
Result of Action
As a chemical used in the synthesis of pharmaceuticals , its effects would likely depend on the specific compounds it helps to create.
Action Environment
Safety data sheets suggest that it should be stored in cool, dry conditions in well-sealed containers , indicating that factors such as temperature and humidity could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-methylpyrimidine plays a significant role in biochemical reactions. It is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . The nature of these interactions involves the reaction of this compound with other biomolecules to produce the desired compounds .
Cellular Effects
It has been reported that exposure to this compound can cause irritant contact dermatitis, with symptoms including edematous erythematous skin lesions, a burning sensation, pruritus, headache, nausea/vomiting, and syncope .
Molecular Mechanism
The molecular mechanism of this compound is complex and depends on the specific biochemical reactions it is involved in. For instance, in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, it reacts with other molecules to form the desired compound .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 26-28 °C .
Metabolic Pathways
This compound is involved in the synthesis of various pharmaceutical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-methylpyrimidine can be synthesized through several methods. One common approach involves the chlorination of 5-methyluracil. The process typically includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out at elevated temperatures, around 100-110°C, followed by distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, Suzuki-Miyaura cross-coupling, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of palladium catalysts and bases like sodium carbonate in aqueous dioxane.
Condensation Reactions: These reactions typically involve the formation of more complex heterocyclic structures by reacting with various aldehydes or ketones.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4-Dichloro-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
Comparison: 2,4-Dichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the presence of a methyl group at position 5 enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
2,4-dichloro-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNTSXKIUZJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061962 | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-31-0 | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-5-methylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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